molecular formula C15H19N3O B7459104 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide

1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide

Cat. No. B7459104
M. Wt: 257.33 g/mol
InChI Key: SINJWQYDKDIENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide, also known as SR9009, is a synthetic compound that has shown promising results in scientific research. It is a selective androgen receptor modulator (SARM) that is being studied for its potential use in treating various medical conditions.

Mechanism of Action

1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide works by binding to the Rev-erbα protein, which is a transcription factor that regulates the expression of genes involved in metabolism and circadian rhythm. By binding to Rev-erbα, 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide can increase the activity of genes involved in metabolism and energy expenditure, leading to an increase in endurance and metabolism.
Biochemical and Physiological Effects
1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide has been shown to increase endurance and metabolism in animal studies. It has also been shown to reduce inflammation and improve glucose tolerance. In addition, it has been shown to increase the activity of genes involved in metabolism and energy expenditure.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide in lab experiments is its ability to improve endurance and metabolism in animal models. This can be useful in studying the effects of exercise and metabolism on various medical conditions. However, one limitation of using 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are many future directions for the study of 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide. One direction is to further investigate its potential use in treating obesity, diabetes, and muscle wasting. Another direction is to study its effects on circadian rhythm and its potential use in treating sleep disorders. Additionally, more research is needed to fully understand the mechanism of action of 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide and its potential for off-target effects.
Conclusion
In conclusion, 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide is a synthetic compound that has shown promising results in scientific research. It has been studied for its potential use in treating various medical conditions, and has been shown to improve endurance, increase metabolism, and reduce inflammation. While there are advantages and limitations to using 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide in lab experiments, there are many future directions for its study. Overall, 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide has the potential to be a valuable tool in the study of metabolism and energy expenditure.

Synthesis Methods

1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide is synthesized in the laboratory using a multi-step process. The first step involves the reaction of 4-bromo-2-methylpyrazole with 1-phenylethylamine to form 1-phenylethyl-4-bromo-2-methylpyrazole. The second step involves the reaction of 1-phenylethyl-4-bromo-2-methylpyrazole with 1,3,5-trimethylpyrazole-4-carboxylic acid to form 1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide.

Scientific Research Applications

1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide has been studied for its potential use in treating various medical conditions. It has been shown to improve endurance, increase metabolism, and reduce inflammation. It has also been studied for its potential use in treating obesity, diabetes, and muscle wasting.

properties

IUPAC Name

1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10(13-8-6-5-7-9-13)16-15(19)14-11(2)17-18(4)12(14)3/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINJWQYDKDIENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(1-phenylethyl)pyrazole-4-carboxamide

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